molecular formula C13H23NO6 B3257641 Boc-DL-asu-oh CAS No. 292642-79-6

Boc-DL-asu-oh

Cat. No.: B3257641
CAS No.: 292642-79-6
M. Wt: 289.32 g/mol
InChI Key: WZVLJRPOVUCTFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-DL-asu-oh, also known as tert-butoxycarbonyl-DL-aspartic acid, is a chemical compound with the molecular formula C13H23NO6 and a molecular weight of 289.32 g/mol . It is commonly used in organic synthesis, particularly in the protection of amino groups during peptide synthesis.

Chemical Reactions Analysis

Boc-DL-asu-oh undergoes various chemical reactions, including:

Mechanism of Action

The primary function of Boc-DL-asu-oh is to protect amino groups during chemical synthesis. The tert-butoxycarbonyl group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection of the amino group . This selective protection and deprotection mechanism is essential for the stepwise synthesis of peptides and other complex molecules.

Comparison with Similar Compounds

Boc-DL-asu-oh is similar to other Boc-protected amino acids, such as Boc-L-phenylalanine and Boc-L-lysine . its unique structure, derived from DL-alpha-aminosuberic acid, provides distinct properties that make it suitable for specific synthetic applications. The Boc group is a widely used protecting group due to its stability and ease of removal under acidic conditions .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]octanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO6/c1-13(2,3)20-12(19)14-9(11(17)18)7-5-4-6-8-10(15)16/h9H,4-8H2,1-3H3,(H,14,19)(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVLJRPOVUCTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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